3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium
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Overview
Description
3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium is a complex organometallic compound. It is a palladium-based catalyst that features a combination of chloropyridine and dichloroimidazolium ligands. This compound is known for its high catalytic activity and selectivity in various organic transformations, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium typically involves the reaction of palladium(II) chloride dimer (PdCl2) with 1,3-bis[2,6-di(heptan-4-yl)phenyl]-4,5-dichloroimidazolium and 3-chloropyridine under inert conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a substrate to the palladium center, increasing its oxidation state.
Reductive Elimination: This reaction involves the elimination of two ligands from the palladium center, reducing its oxidation state.
Substitution: This reaction involves the replacement of one ligand with another on the palladium center.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, aryl halides, and organometallic reagents such as Grignard reagents and organozinc compounds. The reactions are typically carried out under inert conditions using solvents like dichloromethane, tetrahydrofuran, or toluene .
Major Products
The major products formed from these reactions depend on the specific substrates and reaction conditions used. For example, cross-coupling reactions with aryl halides can produce biaryl compounds, while reactions with alkyl halides can produce alkylated products .
Scientific Research Applications
3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium involves the coordination of the palladium center with the ligands, which facilitates various catalytic processes. The molecular targets and pathways involved include:
Oxidative Addition: The palladium center undergoes oxidative addition with substrates, forming a palladium-substrate complex.
Transmetalation: The palladium-substrate complex undergoes transmetalation with an organometallic reagent, forming a new palladium complex.
Reductive Elimination: The new palladium complex undergoes reductive elimination, releasing the final product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Dichloro1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)
- Dichloro1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)
- Dichloro1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)
Uniqueness
The uniqueness of 3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium lies in its high catalytic activity and selectivity, which makes it a valuable tool in synthetic chemistry. Its bulky ligands provide steric hindrance, enhancing its stability and reactivity in various catalytic processes .
Properties
Molecular Formula |
C48H70Cl5N3Pd |
---|---|
Molecular Weight |
972.8 g/mol |
IUPAC Name |
3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium |
InChI |
InChI=1S/C43H66Cl2N2.C5H4ClN.2ClH.Pd/c1-9-19-32(20-10-2)36-27-17-28-37(33(21-11-3)22-12-4)40(36)46-31-47(43(45)42(46)44)41-38(34(23-13-5)24-14-6)29-18-30-39(41)35(25-15-7)26-16-8;6-5-2-1-3-7-4-5;;;/h17-18,27-30,32-35H,9-16,19-26H2,1-8H3;1-4H;2*1H;/q;;;;+2/p-2 |
InChI Key |
RMVMZAKQLKJWAM-UHFFFAOYSA-L |
Canonical SMILES |
CCCC(CCC)C1=C(C(=CC=C1)C(CCC)CCC)N2[C-]=[N+](C(=C2Cl)Cl)C3=C(C=CC=C3C(CCC)CCC)C(CCC)CCC.C1=CC(=CN=C1)Cl.Cl[Pd]Cl |
Origin of Product |
United States |
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